molecular formula C15H21Cl2NO B13751293 1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride CAS No. 54402-04-9

1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride

Cat. No.: B13751293
CAS No.: 54402-04-9
M. Wt: 302.2 g/mol
InChI Key: FPIPBOHEXNSGDO-UHFFFAOYSA-N
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Description

1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride is a chemical compound known for its significant role in various scientific research fields. It is an arylpiperazine derivative, which is often used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride typically involves the reaction of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like acetone . The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in a polar solvent like ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride involves its interaction with specific molecular targets in the body. It acts as an antagonist at certain receptors, such as the 5-hydroxytryptamine (5-HT) receptors, and inhibits the reuptake of serotonin . This dual action contributes to its potential therapeutic effects in treating conditions like depression and anxiety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound in the development of new therapeutic agents and in the study of receptor-ligand interactions.

Properties

CAS No.

54402-04-9

Molecular Formula

C15H21Cl2NO

Molecular Weight

302.2 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperidin-1-ium-4-yl]butan-1-one;chloride

InChI

InChI=1S/C15H20ClNO.ClH/c1-2-4-14(18)15(7-9-17-10-8-15)12-5-3-6-13(16)11-12;/h3,5-6,11,17H,2,4,7-10H2,1H3;1H

InChI Key

FPIPBOHEXNSGDO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1(CC[NH2+]CC1)C2=CC(=CC=C2)Cl.[Cl-]

Origin of Product

United States

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